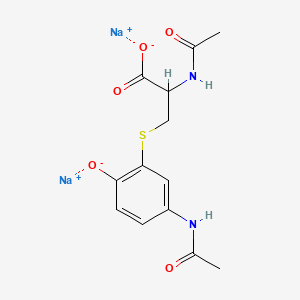
Acetaminophen Mercapurate Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaminophen Mercapurate Disodium Salt is a detoxified metabolite of acetaminophen, commonly used in biochemical research to study metabolic pathways involved in chemical detoxification . This compound is particularly valuable for investigating conjugation reactions that occur during phase II metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetaminophen Mercapurate Disodium Salt typically involves the conjugation of acetaminophen with mercapturic acid. The process begins with the acetylation of p-aminophenol to form acetaminophen, followed by conjugation with mercapturic acid under specific conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the crude product through recrystallization techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Acetaminophen Mercapurate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Acetaminophen Mercapurate Disodium Salt has a wide range of scientific research applications:
Chemistry: Used to study phase II metabolism and conjugation reactions.
Biology: Investigates the detoxification pathways in biological systems.
Medicine: Helps in understanding the metabolic fate of acetaminophen and its detoxification.
Industry: Utilized in the development of detoxification agents and analytical standards.
Mecanismo De Acción
The mechanism of action of Acetaminophen Mercapurate Disodium Salt involves its role as a detoxified metabolite of acetaminophen. It is formed through the conjugation of acetaminophen with mercapturic acid, which is then excreted from the body. This process helps in the detoxification of acetaminophen by converting it into a less toxic form . The molecular targets and pathways involved include the enzymes responsible for phase II metabolism, such as glutathione S-transferases .
Comparación Con Compuestos Similares
Similar Compounds
Acetaminophen Glucuronide: Another detoxified metabolite of acetaminophen formed through glucuronidation.
Acetaminophen Sulfate: Formed through sulfation and excreted in urine.
Acetaminophen Cysteine Conjugate: Formed through conjugation with cysteine.
Uniqueness
Acetaminophen Mercapurate Disodium Salt is unique due to its specific role in phase II metabolism and its use as a model compound for studying detoxification pathways . Unlike other metabolites, it provides insights into the conjugation reactions involving mercapturic acid, making it valuable for biochemical research .
Propiedades
Fórmula molecular |
C13H14N2Na2O5S |
|---|---|
Peso molecular |
356.31 g/mol |
Nombre IUPAC |
disodium;2-acetamido-3-(5-acetamido-2-oxidophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.2Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);;/q;2*+1/p-2 |
Clave InChI |
SPMHRFYUMSFOQT-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


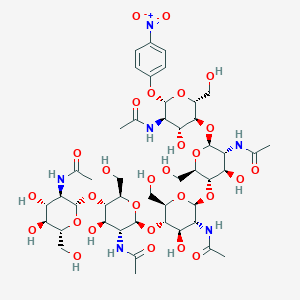
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)



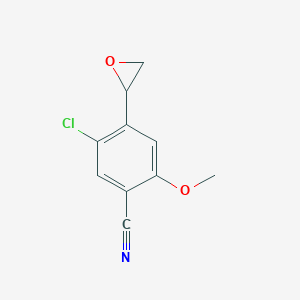
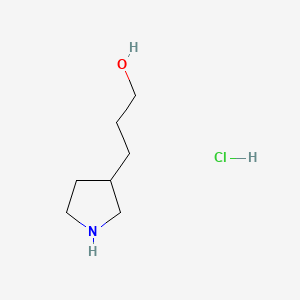
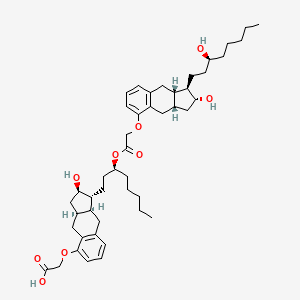

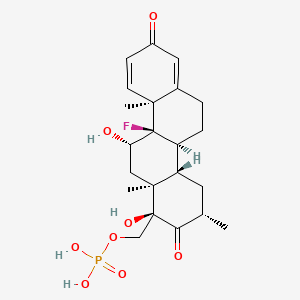
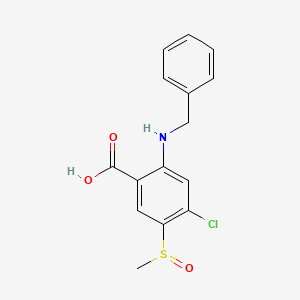
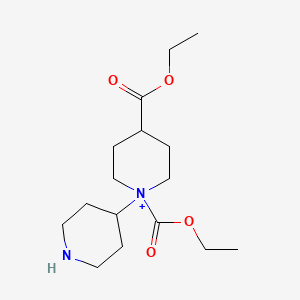
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

